molecular formula C8H18ClNO B6326518 3-Isobutylmorpholine hydrochloride CAS No. 1185302-59-3

3-Isobutylmorpholine hydrochloride

Cat. No.: B6326518
CAS No.: 1185302-59-3
M. Wt: 179.69 g/mol
InChI Key: GPKZEFWVDUMVMK-UHFFFAOYSA-N
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Description

3-Isobutylmorpholine hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an isobutyl group attached to the nitrogen atom of the morpholine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Isobutylmorpholine hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Isobutylmorpholine hydrochloride is not specified in the available resources. This could be due to the fact that its primary use is for research and development, and its specific interactions with biological systems might not be fully explored or disclosed .

Safety and Hazards

3-Isobutylmorpholine hydrochloride is classified as a combustible solid . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of any spill or leak .

Preparation Methods

The synthesis of 3-Isobutylmorpholine hydrochloride typically involves the reaction of morpholine with isobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting 3-Isobutylmorpholine is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Isobutylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the isobutyl group can be replaced by other functional groups.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of 3-Isobutylmorpholine.

Comparison with Similar Compounds

3-Isobutylmorpholine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other morpholine derivatives.

Properties

IUPAC Name

3-(2-methylpropyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)5-8-6-10-4-3-9-8;/h7-9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKZEFWVDUMVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625023
Record name 3-(2-Methylpropyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-46-1
Record name 3-(2-Methylpropyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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